Nitrile Displacement Step Achieves 99% Isolated Yield – Superior to the Diol Reduction Step in the Same Route
In the published synthesis of (–)-enterolactone, conversion of the mesylate intermediate (S)-(+)-4 to the target nitrile (R)-(–)-5 via cyanide displacement in DMSO at 45 °C for 12 h proceeded with 99% isolated yield after flash chromatography [1]. By comparison, the earlier reduction of diester 1 to diol 2 with LiAlH4 gave only 75% yield [1]. This 24 percentage-point yield advantage at a late-stage step reduces cumulative material loss and improves overall process efficiency when sourcing this specific intermediate.
| Evidence Dimension | Isolated yield of synthetic step |
|---|---|
| Target Compound Data | 99% (nitrile (R)-(–)-5 from mesylate 4) |
| Comparator Or Baseline | 75% (diol 2 from diester 1, earlier step in same route) |
| Quantified Difference | +24 percentage points (absolute) |
| Conditions | NaCN in anhydrous DMSO, 45 °C, 12 h; flash chromatography (hexane:ethyl acetate 3:1) [1] |
Why This Matters
A 99% yield step minimizes the cost-per-gram of the downstream lactone and reduces purification burden, making this intermediate economically preferable for multi-step synthesis campaigns.
- [1] Chênevert, R., Mohammadi-Ziarani, G., Caron, D., & Dasser, M. (1999). Chemoenzymatic enantioselective synthesis of (–)-enterolactone. Canadian Journal of Chemistry, 77(2), 223–226. View Source
